

# Anthracophyllone: A Technical Guide to its Physical, Chemical, and Biological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anthracophyllone

Cat. No.: B8257876

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## Abstract

**Anthracophyllone** is a naturally occurring aristolane sesquiterpene isolated from the mushroom *Anthracophyllum* sp. BCC18695. This document provides a comprehensive overview of its physical and chemical characteristics, alongside a detailed account of its biological activities, with a focus on its cytotoxic properties against various cancer cell lines. This guide is intended to serve as a technical resource, consolidating available data on **Anthracophyllone** to facilitate further research and development.

## Chemical and Physical Properties

**Anthracophyllone** presents as a colorless oil. Its chemical and physical properties have been determined through a combination of spectroscopic analysis and physical measurements.

## Structure and Nomenclature

- Systematic Name: (3aR,5aR,9aS)-3,5a,9-trimethyl-3a,4,5,5a,6,7-hexahydroazuleno[5,6-b]furan-2(3H)-one
- Synonyms: **Anthracophyllone**
- CAS Number: 1801750-22-0

- Molecular Formula: C<sub>15</sub>H<sub>20</sub>O<sub>2</sub>
- Molecular Weight: 232.32 g/mol

## Physical Properties

A summary of the known physical properties of **Anthracophyllone** is presented in Table 1.

Property	Value	Source
Appearance	Colorless oil	Intaraudom et al., 2013
Optical Rotation	$[\alpha]_{\text{D}^{25}} +28.6$ (c 0.1, CHCl <sub>3</sub> )	Intaraudom et al., 2013

Note: Data on melting point and boiling point are not available as the compound was isolated as an oil.

## Solubility

Specific solubility data for a range of solvents has not been formally published. However, based on its isolation protocol involving ethyl acetate and hexane, it can be inferred that **Anthracophyllone** is soluble in moderately polar to non-polar organic solvents.

## Spectroscopic Data

The structural elucidation of **Anthracophyllone** was achieved through extensive spectroscopic analysis. The key data are summarized in the tables below.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Anthracophyllone** (500 MHz, CDCl<sub>3</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
1	5.75	s	7.0
4	2.05	m	
4	1.95	m	
5	1.60	m	
6	1.50	m	
7	1.40	m	
8	1.70	m	
11	1.01	d	
12	0.85	s	
13	0.78	s	
14	1.25	s	
15	1.80	s	

(Source: Intaraudom et al., Phytochemistry Letters, 2013)

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Anthracophyllone** (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta C$ (ppm)
1	118.0
2	169.8
3	83.2
4	35.4
5	28.9
6	27.8
7	38.1
8	29.7
9	142.1
10	135.2
11	21.4
12	28.7
13	16.2
14	24.5
15	9.6

(Source: Intaraudom et al., Phytochemistry Letters, 2013)

Other Spectroscopic Data:

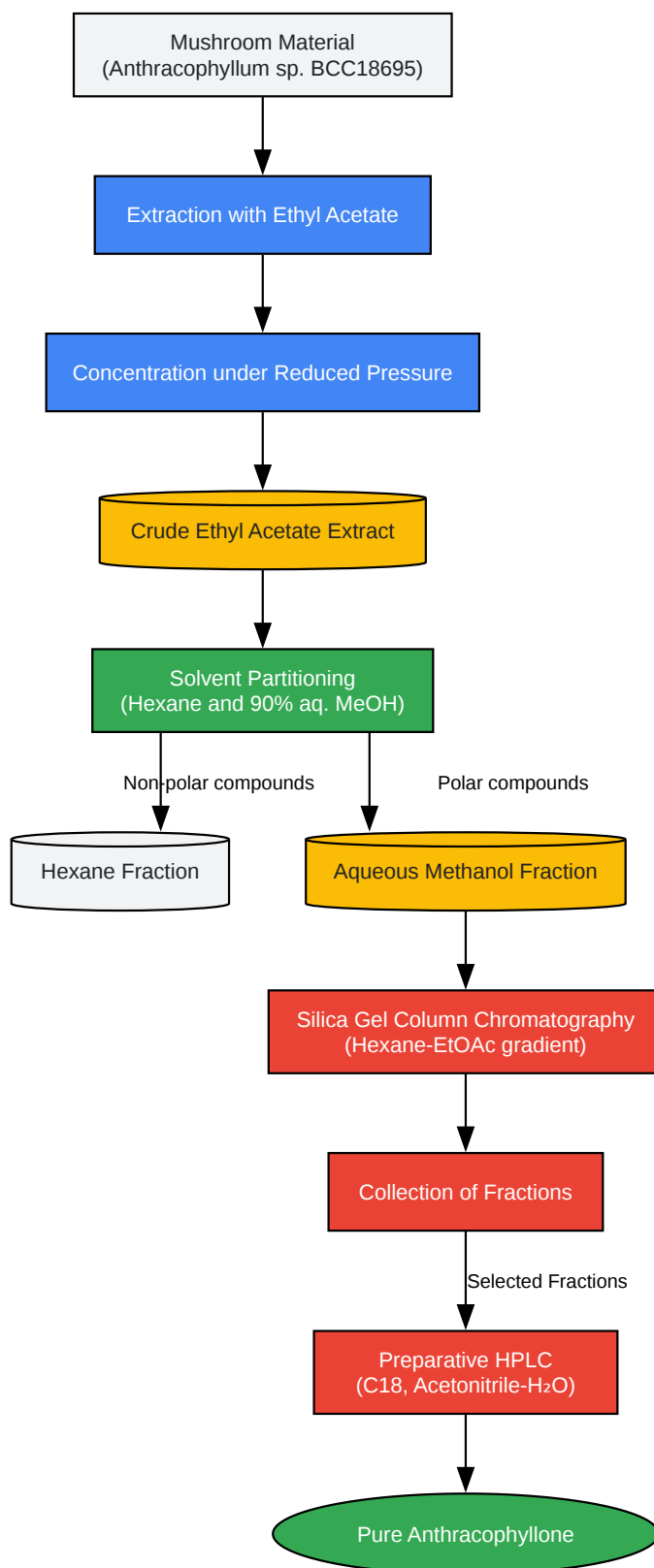
- High-Resolution Mass Spectrometry (HRMS):  $m/z$  232.1465  $[M]^+$  (calculated for  $C_{15}H_{20}O_2$ , 232.1463)
- Infrared (IR) Spectroscopy (neat):  $\nu_{max}$  1750 (C=O,  $\gamma$ -lactone), 1670 (C=C)  $cm^{-1}$

## Experimental Protocols

### Isolation of Anthracophyllone

The following protocol for the isolation of **Anthracophyllone** is based on the methodology described by Intaraudom et al. (2013).

#### Experimental Workflow for Isolation and Purification of **Anthracophyllone**



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Caption: Workflow for the isolation of **Anthracophyllone**.

- **Extraction:** The fresh fruiting bodies of *Anthracoephyllum* sp. BCC18695 were macerated and extracted with ethyl acetate at room temperature.
- **Concentration:** The resulting ethyl acetate solution was filtered and concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract was partitioned between n-hexane and 90% aqueous methanol to separate compounds based on polarity.
- **Column Chromatography:** The aqueous methanol fraction, containing the more polar compounds including **Anthracoephyllone**, was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and ethyl acetate.
- **Preparative HPLC:** Fractions containing **Anthracoephyllone** were pooled and further purified by preparative reverse-phase high-performance liquid chromatography (HPLC) on a C18 column with an acetonitrile-water mobile phase to yield the pure compound.

## Cytotoxicity Assay

The cytotoxic activity of **Anthracoephyllone** was evaluated against a panel of cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Human oral cavity cancer (KB), human breast cancer (MCF-7), human small cell lung cancer (NCI-H187), and African green monkey kidney (Vero) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells were seeded into 96-well plates at a density of  $5 \times 10^4$  cells/mL and incubated for 24 hours.
- **Compound Treatment:** **Anthracoephyllone**, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received the vehicle only.
- **Incubation:** The plates were incubated for a further 48-72 hours.
- **MTT Assay:**
  - The culture medium was removed, and a solution of MTT in fresh medium was added to each well.

- The plates were incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
- The MTT solution was removed, and the formazan crystals were dissolved in DMSO.
- Data Analysis: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated from the dose-response curves.

## Biological Activity

### Cytotoxicity

**Anthracyllone** has demonstrated cytotoxic activity against several human cancer cell lines, as well as a non-cancerous cell line. The IC<sub>50</sub> values are summarized in Table 4.

Table 4: Cytotoxic Activity of **Anthracyllone** (IC<sub>50</sub> in  $\mu$ M)

Cell Line	Cell Type	IC <sub>50</sub> ( $\mu$ M)	Source
MCF-7	Human Breast Cancer	32.97	Intaraudom et al., 2013
KB	Human Oral Cavity Cancer	18.02	Intaraudom et al., 2013
NCI-H187	Human Small Cell Lung Cancer	15.17	Intaraudom et al., 2013
Vero	African Green Monkey Kidney	18.06	Intaraudom et al., 2013

The data indicates that **Anthracyllone** exhibits moderate cytotoxic activity, with the most pronounced effect against the NCI-H187 small cell lung cancer cell line.

## Mechanism of Action and Signaling Pathways

Currently, there is no published research on the specific mechanism of action or the signaling pathways affected by **Anthracyllone**. Further investigation is required to elucidate the



molecular targets and cellular processes through which **Anthracophyllone** exerts its cytotoxic effects.

## Conclusion

**Anthracophyllone** is a sesquiterpene natural product with a well-defined chemical structure and demonstrated cytotoxic activity against several cancer cell lines. This technical guide provides a consolidation of the currently available data on its physical, chemical, and biological properties. The detailed experimental protocols for its isolation and cytotoxicity assessment offer a foundation for future research. Elucidation of its mechanism of action is a critical next step in evaluating its potential as a therapeutic agent.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

